FIN56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FIN56 is a novel compound known for its ability to induce ferroptosis, a form of regulated cell death dependent on iron and characterized by the accumulation of lipid peroxides. Ferroptosis is distinct from other forms of cell death such as apoptosis, necrosis, and autophagy.
Mechanism of Action
Target of Action
FIN56, also known as N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, primarily targets Glutathione Peroxidase 4 (GPX4) and Squalene Synthase (SQS) . GPX4 is an enzyme that protects cells from oxidative damage by reducing lipid peroxides, while SQS is an enzyme involved in the synthesis of squalene, a precursor to various sterols .
Mode of Action
This compound interacts with its targets in two main ways :
- It promotes the degradation of GPX4, which leads to an increase in lipid peroxides .
- It activates SQS, leading to the depletion of the antioxidant coenzyme Q10 .
Biochemical Pathways
This compound affects the ferroptosis pathway and the mevalonate pathway . Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides . The mevalonate pathway is involved in the synthesis of sterols and other lipids . By degrading GPX4 and activating SQS, this compound triggers ferroptosis and perturbs the mevalonate pathway
Biochemical Analysis
Biochemical Properties
FIN56 triggers ferroptosis by promoting the degradation of a key enzyme, glutathione peroxidase 4 (GPX4) . GPX4 plays a crucial role in preventing lipid peroxidation, a process that can lead to cell death. In addition to GPX4, this compound also binds to and activates squalene synthase .
Cellular Effects
In cellular models, this compound has been shown to induce ferroptosis and autophagy in bladder cancer cells . The ferroptosis triggered by this compound mechanistically depends on the autophagic machinery . Autophagy inhibition at different stages attenuates this compound-induced oxidative stress and GPX4 degradation . Furthermore, this compound has been found to synergize with Torin 2, a potent mTOR inhibitor used to activate autophagy, in cytotoxicity against bladder cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves the promotion of GPX4 protein degradation, leading to the induction of ferroptosis . GPX4 is a key enzyme that prevents lipid peroxidation, a process that can lead to cell death. Additionally, this compound binds to and activates squalene synthase .
Temporal Effects in Laboratory Settings
It is known that this compound induces ferroptosis by promoting GPX4 degradation
Metabolic Pathways
This compound has been found to perturb a metabolic pathway called the mevalonate pathway, which acts upstream of ubiquinone synthesis . This perturbation leads to the induction of ferroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FIN56 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, sulfonation, and cyclization .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: FIN56 primarily undergoes reactions related to its role as a ferroptosis inducer. These include:
Oxidation: this compound induces oxidative stress by promoting the accumulation of reactive oxygen species (ROS).
Degradation: It triggers the degradation of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from oxidative damage
Common Reagents and Conditions:
Oxidizing Agents: this compound interacts with oxidizing agents that facilitate the production of ROS.
Reaction Conditions: The reactions typically occur under physiological conditions, including the presence of iron and oxygen
Major Products:
Scientific Research Applications
FIN56 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Therapy: this compound is being studied for its potential to induce ferroptosis in cancer cells, making it a promising candidate for treating therapy-resistant cancers such as glioblastoma and bladder cancer
Biochemistry: this compound is used to study the mechanisms of ferroptosis and the role of GPX4 in protecting cells from oxidative damage
Drug Development: The compound is being explored as a lead compound for developing new ferroptosis-inducing drugs
Comparison with Similar Compounds
FIN56 is unique among ferroptosis inducers due to its dual mechanism of action involving GPX4 degradation and squalene synthase activation. Similar compounds include:
RSL3: Another ferroptosis inducer that directly inhibits GPX4.
Erastin: Induces ferroptosis by inhibiting the cystine/glutamate antiporter, leading to glutathione depletion.
ML162: A potent GPX4 inhibitor with a different chemical structure compared to this compound.
This compound stands out due to its ability to target multiple pathways involved in ferroptosis, making it a versatile tool for studying this form of cell death and developing new therapeutic strategies .
Properties
IUPAC Name |
2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCFMMIWBSZOIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.